molecular formula C16H9FO2 B1297062 1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]- CAS No. 16210-64-3

1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]-

Cat. No.: B1297062
CAS No.: 16210-64-3
M. Wt: 252.24 g/mol
InChI Key: MBHDCJLDOHEKIU-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):
    • Indene protons: δ 7.88–8.08 ppm (m, 4H, aromatic).
    • Fluorophenyl protons: δ 6.88–7.11 ppm (m, 4H, J=8.3 Hz).
    • Methylene proton: δ 4.21 ppm (s, 1H, CH).
  • ¹³C NMR (100 MHz, CDCl₃):
    • Carbonyl carbons: δ 187.2 ppm (C=O).
    • Fluorophenyl carbons: δ 115.2–162.3 ppm (C-F coupling).

Fourier-Transform Infrared (FTIR) Spectroscopy

Key absorption bands include:

  • ν(C=O) : 1705 cm⁻¹ (symmetric stretching).
  • ν(C=C) : 1602 cm⁻¹ (aromatic ring vibrations).
  • ν(C-F) : 1220 cm⁻¹.

Raman Spectroscopy

Prominent Raman shifts occur at:

  • 1598 cm⁻¹ (C=C stretching of indene core).
  • 1305 cm⁻¹ (C-F bending).
Technique Key Peaks Assignment
¹H NMR δ 7.88–8.08 ppm Indene aromatic protons
FTIR 1705 cm⁻¹ C=O stretching
Raman 1598 cm⁻¹ C=C stretching

Computational Chemistry Insights: DFT Calculations and Molecular Orbital Analysis

Density Functional Theory (DFT) studies at the B3LYP/6-311++G(d,p) level provide electronic structure insights:

  • The HOMO-LUMO gap is 3.2 eV , indicating moderate electronic stability.
  • The HOMO is localized on the indene core and fluorophenyl group, while the LUMO resides on the carbonyl moieties.
  • Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions between the π*(C=O) orbitals and σ(C-H) bonds of the fluorophenyl group, stabilizing the molecule by 12.3 kcal/mol .
Parameter Value
HOMO Energy -6.4 eV
LUMO Energy -3.2 eV
Dipole Moment 4.8 Debye
NBO Stabilization Energy 12.3 kcal/mol

Properties

IUPAC Name

2-[(4-fluorophenyl)methylidene]indene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9FO2/c17-11-7-5-10(6-8-11)9-14-15(18)12-3-1-2-4-13(12)16(14)19/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHDCJLDOHEKIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)F)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90327278
Record name 1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16210-64-3
Record name 1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]- typically involves the condensation of 1H-indene-1,3(2H)-dione with 4-fluorobenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product. After completion, the product is isolated by filtration and purified through recrystallization.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or hydrocarbons.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its potential biological activities, such as anti-inflammatory or anticancer properties, are of interest to researchers.

    Medicine: It may serve as a lead compound for drug discovery and development. Researchers investigate its pharmacological properties and potential therapeutic applications.

    Industry: The compound is used in the production of advanced materials, such as polymers and coatings. Its chemical properties contribute to the development of materials with specific characteristics, such as improved durability or resistance to environmental factors.

Mechanism of Action

The mechanism of action of 1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 4-Fluoro vs. 2-Fluoro Substitution

The positional isomer 2-[(2-fluorophenyl)methylene]-1H-indene-1,3(2H)-dione (CAS: 19371-91-6) differs only in the fluorine substitution position on the phenyl ring. This minor structural variation significantly impacts molecular polarity and biological interactions. For example:

Table 1: Comparison of Fluorophenyl-Substituted Indandiones
Compound Name (CAS) Substituent Position Molecular Formula Molecular Weight Key Properties/Activities
2-[(4-Fluorophenyl)methylene]- (16210-64-3) 4-Fluoro C₁₆H₉FO₂ 268.24 Antioxidant, enzyme inhibition
2-[(2-Fluorophenyl)methylene]- (19371-91-6) 2-Fluoro C₁₆H₉FO₂ 268.24 Likely reduced steric accessibility

Halogen Substitution: Fluorine vs. Chlorine

Replacing fluorine with chlorine in the arylidene group introduces steric and electronic changes. For instance, 2-[(2-chlorophenyl)methylene]-1H-indene-1,3(2H)-dione (CAS: 15875-56-6; Molecular Weight: 268.69) has a larger atomic radius and weaker electronegativity than fluorine. This substitution may:

  • Alter Reactivity : The stronger electron-withdrawing effect of chlorine could stabilize resonance structures, affecting reaction pathways in synthesis .

Complex Substituents: Bromo-Methoxy Derivatives

Compounds like 2-[[2-bromo-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylene]-1H-indene-1,3(2H)-dione (CAS: 431941-24-1; Molecular Weight: 467.28) feature multi-substituted aryl groups. These modifications:

  • Impact Synthetic Feasibility : Multi-step synthesis is required, as seen in , compared to simpler condensation routes for the parent compound .

Substituent Bulk: Phenylmethyl vs. Methylene Groups

The compound 2-[(4-fluorophenyl)phenylmethyl]-1H-indene-1,3(2H)-dione (CAS: 60423-30-5; Molecular Weight: 330.35) introduces a benzyl group instead of a methylene linker. This modification:

  • Increases Hydrophobicity : The bulky phenylmethyl group reduces aqueous solubility, which may limit bioavailability.
  • Alters Conjugation : The extended π-system could shift UV-Vis absorption profiles, relevant for analytical detection .

Molecular Properties and Drug-Likeness

  • Lipinski’s Rule of Five : The parent compound (Molecular Weight: 268.24) complies with Lipinski criteria (MW < 500, LogP < 5), suggesting favorable oral bioavailability. Derivatives with higher molecular weights (e.g., 467.28 in ) may face absorption challenges .

Biological Activity

1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]- (CAS No. 16210-64-3) is an organic compound belonging to the class of indene derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, summarizing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]- is C16H10FO2C_{16}H_{10}FO_{2}, with a molecular weight of approximately 267.26 g/mol. The structure features an indene core substituted with a fluorophenyl group, which contributes to its chemical reactivity and biological properties.

PropertyValue
Molecular FormulaC16H10FO2C_{16}H_{10}FO_{2}
Molecular Weight267.26 g/mol
CAS Number16210-64-3
StructureChemical Structure

The biological activity of 1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]- is attributed to its ability to interact with various biochemical pathways. Similar compounds have been noted for their roles in the synthesis of biologically active molecules such as indenodihydropyridine and indenopyridine derivatives.

Target Pathways

Research indicates that this compound may exert its effects through:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways.
  • Modulation of Cell Signaling : The compound could influence signaling pathways related to inflammation and cancer progression.

Potential Therapeutic Applications

1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]- has shown promise in various therapeutic areas:

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may reduce inflammation markers in vitro.
  • Anticancer Activity : Investigations into its cytotoxic effects on cancer cell lines have indicated potential as an anticancer agent.

Case Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of similar indene derivatives. The results indicated that these compounds could significantly reduce pro-inflammatory cytokines in cultured macrophages . While specific data on 1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]- was not detailed, the structural similarities suggest comparable activity.

Case Study 2: Anticancer Activity

Another research effort focused on the cytotoxic effects of indene derivatives against various cancer cell lines. The findings demonstrated that certain modifications to the indene structure enhanced anticancer activity through apoptosis induction in tumor cells . Future studies are needed to evaluate the specific efficacy of the fluorophenyl-substituted variant.

Table 2: Summary of Biological Activities

Biological ActivityEvidence Level
Anti-inflammatoryModerate
AnticancerPreliminary
Enzyme InhibitionSuggested

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1H-Indene-1,3(2H)-dione derivatives, and how can they be optimized for 2-[(4-fluorophenyl)methylene] substitution?

  • Methodological Answer : The compound is typically synthesized via a condensation reaction between 1H-indene-1,3(2H)-dione and a substituted aldehyde (e.g., 4-fluorobenzaldehyde). A common protocol involves refluxing in ethanol or methanol with catalytic acid (e.g., CSA) to promote Knoevenagel condensation. For example, yields of 76–80% are achieved using stoichiometric equivalents of reactants under inert conditions . Optimization may involve solvent selection (e.g., THF for better solubility), temperature control (30–60°C), and catalyst screening (e.g., p-TsOH vs. CSA).

Q. How can spectroscopic techniques confirm the structural integrity of 2-[(4-fluorophenyl)methylene]-1H-indene-1,3(2H)-dione?

  • Methodological Answer :

  • 1H/13C NMR : Key peaks include aromatic protons (δ 7.2–8.5 ppm) for the fluorophenyl group and the indene-dione backbone. The methylene bridge (C=CH) appears as a singlet at δ ~6.5–7.0 ppm .
  • IR Spectroscopy : Stretching vibrations for carbonyl groups (C=O) at ~1700–1750 cm⁻¹ and C-F bonds at ~1200 cm⁻¹ .
  • HRMS : Molecular ion peaks (e.g., [M]+ at m/z 352.0736) validate the molecular formula .

Q. What are the primary chemical reaction pathways for this compound under oxidative or reductive conditions?

  • Methodological Answer :

  • Oxidation : The methylene bridge (C=CH) reacts with KMnO₄ or CrO₃ to form carboxylic acids or ketones. For example, oxidation of similar indene-diones yields 1,3-diketones .
  • Reduction : LiAlH₄ or NaBH₄ reduces the carbonyl groups to alcohols, altering the electron-deficient indene core .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) elucidate the electronic properties and reactivity of 2-[(4-fluorophenyl)methylene]-1H-indene-1,3(2H)-dione?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model the compound’s HOMO-LUMO gap, electrostatic potential surfaces, and Fukui indices to predict nucleophilic/electrophilic sites. Studies on analogous compounds reveal that fluorine substitution lowers the LUMO energy, enhancing electron-accepting capacity for charge-transfer applications .

Q. What strategies resolve contradictions in biological activity data between 2-[(4-fluorophenyl)methylene] derivatives and structurally similar analogs?

  • Methodological Answer :

  • Structural-Activity Comparison : Compare bioactivity (e.g., IC₅₀ in enzyme assays) against analogs with varying substituents (e.g., 2-fluorophenyl vs. 4-fluorophenyl). For example, fluorophenyl positioning alters π-π stacking with biological targets .
  • Crystallography : Resolve binding modes via X-ray co-crystallography (using SHELXT/SHELXL ) to identify steric or electronic mismatches.

Q. How can regioselectivity challenges in multi-step functionalization of the indene-dione core be addressed?

  • Methodological Answer :

  • Protecting Groups : Temporarily block reactive carbonyls using silyl ethers or acetals during alkylation/arylation steps .
  • Catalytic Control : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective aryl substitutions. For example, coupling with 4-fluorophenylboronic acid under microwave irradiation improves regioselectivity .

Key Research Gaps

  • Mechanistic Studies : Limited data on the compound’s interaction with enzymes (e.g., kinase inhibition pathways) .
  • Solubility Optimization : Poor aqueous solubility hampers in vivo testing; PEGylation or nanoformulation may address this .

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